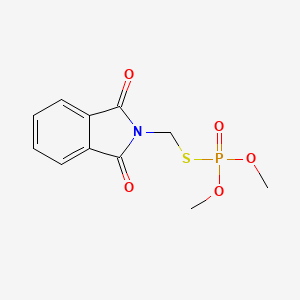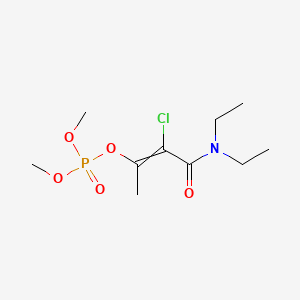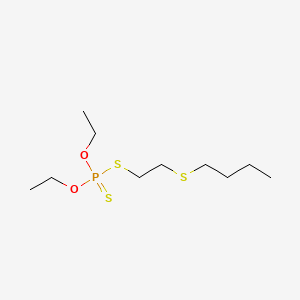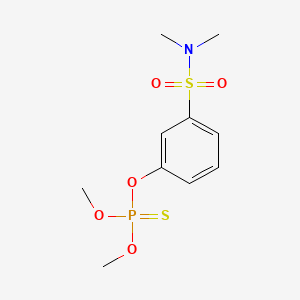
Picoperine
Descripción general
Descripción
La Picoperina es un alcaloide que contiene nitrógeno con la fórmula molecular C19H25N3. Es un compuesto que ha despertado interés debido a sus posibles aplicaciones en diversos campos, como la medicina, la química y la industria. La Picoperina está relacionada estructuralmente con la piperina, el principal compuesto bioactivo que se encuentra en la pimienta negra, y comparte algunas propiedades similares.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la Picoperina normalmente implica la reacción del cloruro de ácido piperico con piperidina. Este método fue descrito por primera vez por Ladenburg y Scholtz en 1894. Las condiciones de reacción incluyen el uso de un solvente orgánico y una base para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de Picoperina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y la composición del solvente. Estos métodos ayudan a lograr una calidad consistente y escalabilidad para la producción comercial .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Picoperina sufre diversas reacciones químicas, entre ellas:
Oxidación: La Picoperina puede oxidarse utilizando agentes oxidantes fuertes para formar óxidos correspondientes.
Reducción: La reducción de la Picoperina se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los reactivos nucleófilos como las aminas y los alcoholes se utilizan comúnmente en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la Picoperina puede producir derivados del ácido piperico, mientras que la reducción puede producir derivados de la piperidina .
Aplicaciones Científicas De Investigación
La Picoperina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos bioactivos.
Biología: Se estudia por sus posibles efectos en los procesos celulares y las vías de señalización.
Medicina: Se investiga por sus propiedades terapéuticas, incluidas las actividades antiinflamatorias, antioxidantes y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bio-mejorantes
Mecanismo De Acción
La Picoperina ejerce sus efectos a través de múltiples mecanismos:
Dianas Moleculares: Interactúa con diversas dianas moleculares, incluidas enzimas y receptores involucrados en vías metabólicas y de señalización.
Vías Involucradas: La Picoperina modula vías como la vía del factor nuclear kappa-luz-cadena-mejorador de las células B activadas (NF-κB), que desempeña un papel en la inflamación y la respuesta inmune
Comparación Con Compuestos Similares
Compuestos Similares
Piperina: El principal compuesto bioactivo de la pimienta negra, conocido por su sabor picante y sus propiedades bio-mejorantes.
Butóxido de Piperonilo: Un compuesto estructuralmente similar que se utiliza como sinergista de pesticidas.
Capsaicina: Otro alcaloide que se encuentra en los chiles, conocido por su sabor picante y sus propiedades terapéuticas
Unicidad
La Picoperina es única debido a su estructura molecular específica, que le permite interactuar con un conjunto distinto de dianas moleculares y vías. Esta singularidad contribuye a su amplia gama de aplicaciones y posibles beneficios terapéuticos .
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-3-10-19(11-4-1)22(17-18-9-5-6-12-20-18)16-15-21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMXJBMAGBRAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24699-40-9 (hydrochloride) | |
| Record name | Picoperine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021755668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176157 | |
| Record name | Picoperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21755-66-8 | |
| Record name | Picoperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21755-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picoperine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021755668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picoperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICOPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3XA0K1O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)









![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)

